molecular formula C6H4ClF3S B2468467 3-Chloro-4-methyl-2-trifluoromethylthiophene CAS No. 1349715-51-0

3-Chloro-4-methyl-2-trifluoromethylthiophene

Cat. No. B2468467
CAS RN: 1349715-51-0
M. Wt: 200.6
InChI Key: VQXNGPZGAAPKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methyl-2-trifluoromethylthiophene is a chemical compound with the molecular formula C6H4ClF3S . It’s used for pharmaceutical testing and as a reference standard for accurate results .

Scientific Research Applications

  • Synthesis of Novel Compounds : It is used in the synthesis of novel compounds with potential applications. For example, Karp et al. (2000) reported the synthesis of 4-hydroxy-2-trifluoromethylthiophene, a novel bioisostere of α,α,α-trifluoro-m-cresol, utilizing a compound similar to 3-Chloro-4-methyl-2-trifluoromethylthiophene (Karp, Samant, Mukhopadhyay, Condon, & Kleemann, 2000).

  • Reactions and Transformations : The compound is involved in various chemical reactions, leading to the formation of different useful derivatives. For example, Corral and Lissavetzky (1984) explored reactions with methyl 3-hydroxythiophene-2-carboxylate, indicating the compound's utility in forming new chemical structures (Corral & Lissavetzky, 1984).

  • Color Properties and Crystal Structures : Research by Yotsumoto et al. (2014) into compounds similar to 3-Chloro-4-methyl-2-trifluoromethylthiophene has provided insights into their solid-state color properties and crystal structures, which could be beneficial in material science (Yotsumoto et al., 2014).

  • Antipathogenic Activity : Limban, Marutescu, and Chifiriuc (2011) synthesized and studied derivatives for their interaction with bacterial cells, demonstrating the potential of these compounds in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

  • Corrosion Inhibition Studies : The efficiency of thiophene derivatives, like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, in corrosion inhibition was studied by Lagrenée et al. (2002), highlighting the compound's potential in protecting metals (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

  • Conductive Polymers : Chen and Tsai (1993) explored the structure and properties of conjugated conductive polymers involving thiophene derivatives, indicating the potential applications of these compounds in electronics (Chen & Tsai, 1993).

properties

IUPAC Name

3-chloro-4-methyl-2-(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3S/c1-3-2-11-5(4(3)7)6(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXNGPZGAAPKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methyl-2-trifluoromethylthiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.